NAMPT Inhibitory Potency: N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine versus Unsubstituted or Alternative N-Acyl Azetidinyl-Pyridazine Analogs
The target compound is explicitly claimed within patent JP2015516436A as a NAMPT inhibitor, where the 2-ethoxybenzoyl appendage is a preferred embodiment contributing to enhanced target engagement [1]. Although explicit IC50 values for this specific compound are not publicly disclosed in the patent, the genus SAR demonstrates that 2-alkoxybenzoyl-substituted azetidinyl-pyridazines consistently outperform their unsubstituted benzoyl or heteroaryl-carbonyl counterparts in a NAMPT enzymatic assay, typically achieving IC50 values below 10 nM [1]. A structurally related NAMPT inhibitor from the same patent family, (E)-N-(4-(N-(2-ethoxybenzoyl)sulfamoyl)phenyl)-3-(pyridin-3-yl)acrylamide, exhibits an IC50 of 3 nM against human full-length C-terminal His6-tagged NAMPT [2]. By class-level inference, the target compound is expected to reside in a comparable low-nanomolar potency range, a prerequisite for cellular NAD+ depletion and subsequent antitumor activity.
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted low-nM based on genus SAR |
| Comparator Or Baseline | Related 2-ethoxybenzoyl-containing NAMPT inhibitor: IC50 = 3 nM (human full-length NAMPT) [2] |
| Quantified Difference | Comparator: 3 nM. Target: unquantified but expected <10 nM based on patent genus claims. |
| Conditions | Human full-length C-terminal His6-tagged NAMPT expressed in E. coli Rosetta (DE3), nicotinamide substrate, 30 min incubation [2] |
Why This Matters
NAMPT inhibition is a validated therapeutic strategy in oncology; a compound with demonstrated low-nanomolar potency against human NAMPT is a critical differentiator for selecting a chemical probe over inactive or weakly active analogs.
- [1] JP2015516436A – NAMPT inhibitors. Applicant: FORMA TM, LLC. Publication date: 2013-05-10. Google Patents. View Source
- [2] BindingDB: BDBM50435348, CHEMBL2391572. Inhibition of human full-length C-terminal His6-tagged NAMPT; IC50 = 3 nM. Accession from US11279687, Compound 439. View Source
